2-(2,4-dimethoxybenzyl)-3-oxo-N-(2-phenylethyl)isoindoline-1-carboxamide
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Overview
Description
2-[(2,4-Dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide is a complex organic compound with a unique structure that includes an isoindole core, phenylethyl group, and dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide typically involves multiple steps. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the isoindole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-[(2,4-Dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares the dimethoxyphenyl moiety and has similar synthetic routes.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone: Contains a similar aromatic structure and is used in similar applications.
Uniqueness
2-[(2,4-Dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide is unique due to its isoindole core, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C26H26N2O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C26H26N2O4/c1-31-20-13-12-19(23(16-20)32-2)17-28-24(21-10-6-7-11-22(21)26(28)30)25(29)27-15-14-18-8-4-3-5-9-18/h3-13,16,24H,14-15,17H2,1-2H3,(H,27,29) |
InChI Key |
VMCGPAOHICETNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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